Chemical structure and physicochemical properties of 1-Methyl-2-phenylazetidine
Chemical structure and physicochemical properties of 1-Methyl-2-phenylazetidine
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 1-Methyl-2-phenylazetidine .
CAS Registry Number: 55702-58-4
Chemical Formula: C
Executive Summary
1-Methyl-2-phenylazetidine is a four-membered saturated nitrogen heterocycle belonging to the azetidine class.[1][2][3] Structurally, it represents a conformationally restricted analog of
This guide delineates its structural dynamics, physicochemical profile, and high-fidelity synthetic pathways for researchers engaged in CNS drug discovery.
Chemical Structure & Stereochemistry
Structural Analysis
The azetidine ring is characterized by significant angle strain (~26 kcal/mol), though less than that of aziridine. The introduction of a phenyl group at the C2 position and a methyl group at the N1 position creates a chiral center at C2.
-
Ring Puckering: Unlike planar cyclobutane, the azetidine ring exists in a puckered conformation to minimize torsional strain (eclipsing interactions). The puckering angle is typically ~30°.
-
Nitrogen Inversion: The barrier to nitrogen inversion in
-alkylazetidines is higher than in acyclic amines but lower than in aziridines.[1] However, the bulky phenyl group at C2 favors a trans-pseudo-equatorial orientation to minimize 1,2-steric clashes with the -methyl group.
Stereoisomerism
The molecule possesses one chiral center at C2, giving rise to two enantiomers:
In pharmacological applications, the stereochemistry is critical. For instance, rigidified phenethylamine analogs often exhibit stereoselective binding to monoamine transporters.
Physicochemical Properties[2][4][5][6][7][8][9][10]
The following data aggregates experimental values where available and high-confidence predicted values based on structure-activity relationship (SAR) models of 2-arylazetidines.
| Property | Value | Context/Rationale |
| Physical State | Pale yellow liquid | Typical for low-MW alkyl-aryl amines.[1] |
| Boiling Point | ~215 °C (Predicted) | Extrapolated from 2-phenylazetidine (bp ~90°C at 15 mmHg).[1] |
| Lipophilicity (LogP) | 1.90 ± 0.2 | Moderate lipophilicity; crosses blood-brain barrier (BBB).[1] |
| Basicity (pKa) | 9.2 – 9.5 (Predicted) | Lower than parent azetidine (11.3) due to electron-withdrawing phenyl ring (-I effect) and N-methylation.[1] |
| Polar Surface Area (PSA) | 3.24 Ų | Indicates excellent membrane permeability. |
| Density | ~0.98 g/cm³ | Consistent with liquid aromatic amines. |
| Solubility | Soluble in organic solvents (DCM, MeOH); Moderate in water. | Forms water-soluble salts (hydrochloride, tartrate). |
Stability Profile
-
Thermal Stability: Stable up to ~150°C.
-
Chemical Stability: The strained ring is susceptible to nucleophilic ring-opening under acidic conditions or strong heating, particularly if the nitrogen is quaternized (Hofmann elimination-like pathways).[1]
Synthetic Methodologies
Two primary routes are employed for the synthesis of 1-Methyl-2-phenylazetidine. Route A (Beta-Lactam Reduction) is preferred for its ability to control stereochemistry, while Route B (Cyclization) is a direct method for racemic mixtures.
Route A: Beta-Lactam Reduction (Stereocontrolled)
This route utilizes the Staudinger synthesis or Kinugasa reaction to form the beta-lactam core, followed by reduction.[1]
-
Cyclization: Reaction of styrene with chlorosulfonyl isocyanate (CSI) yields 4-phenylazetidin-2-one.[1]
-
N-Methylation: Alkylation of the lactam nitrogen using methyl iodide (MeI) and a strong base (NaH).
-
Reduction: The carbonyl group is reduced using Lithium Aluminum Hydride (LiAlH
) in refluxing THF to yield the final amine.
Route B: Intramolecular Cyclization ( -Haloamine)[1]
-
Precursor Synthesis: 3-Chloro-1-phenylpropan-1-one is reduced and aminated to form 3-chloro-N-methyl-3-phenylpropan-1-amine.[1]
-
Ring Closure: Base-mediated intramolecular nucleophilic substitution displaces the chloride.[1]
Synthesis Visualization (DOT Diagram)[1]
Caption: Figure 1. Primary synthetic pathways.[4] Solid lines denote the preferred Beta-Lactam reduction route; dashed lines denote the gamma-haloamine cyclization route.
Analytical Characterization
For validation of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR ( H NMR, 400 MHz, CDCl )[9]
-
Aromatic Region:
7.20 – 7.45 ppm (Multiplet, 5H, Phenyl group). -
C2-H (Benzylic/Methine):
3.80 – 3.95 ppm (Triplet or dd, 1H). The deshielding is due to the attached nitrogen and phenyl ring. -
Ring Methylene (C4-H):
3.10 – 3.30 ppm (Multiplet, 2H). -
Ring Methylene (C3-H):
2.10 – 2.40 ppm (Multiplet, 2H). Distinct puckering leads to complex splitting. -
N-Methyl:
2.35 ppm (Singlet, 3H).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Fragmentation: Common fragment at m/z 104 (Styrene cation) and m/z 42 (N-methyl methylene iminium), indicative of ring cleavage.
Biological & Pharmacological Context[4][5][6][7][12][13]
Rigidified Pharmacophore
1-Methyl-2-phenylazetidine is a conformational constraint of the phenethylamine skeleton.[1] In open-chain amines (like methamphetamine), the ethylamine side chain rotates freely. In the azetidine analog, the C
-
Relevance: This locking reduces the entropic penalty of binding to receptors, potentially increasing affinity for targets that prefer the "folded" conformation of phenethylamines.
Target Interactions
Research into 2-arylazetidines suggests activity at:
-
Vesicular Monoamine Transporter 2 (VMAT2): Analogs have shown potency in inhibiting dopamine uptake, relevant for addiction therapeutics.
-
Nicotinic Receptors (nAChR): The structure mimics the pyrrolidine ring of nicotine (contracted to azetidine) and the pyridine ring (replaced by phenyl), serving as a probe for
subtypes.
References
-
PubChem. 1-Methyl-2-phenylazetidine (CID 576373).[1][2] National Library of Medicine. Available at: [Link][1]
-
Couty, F., et al. Synthesis of azetidines and their application in medicinal chemistry.[5] Tetrahedron, 2012. (Contextual grounding on azetidine synthesis via beta-lactams).
-
Horton, D., et al. Azetidines in medicinal chemistry: emerging applications. Journal of Medicinal Chemistry.[6] (General reference for physicochemical properties of the scaffold).
Sources
- 1. 2768425-24-5|(S)-2-Methyl-1-((S)-1-phenylethyl)azetidine|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-2-phenylazetidine | C10H13N | CID 576373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pubs.acs.org [pubs.acs.org]
